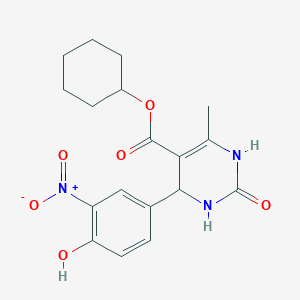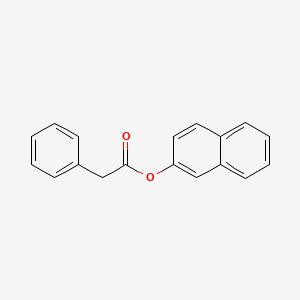![molecular formula C17H16Cl2N2O4 B11706947 4-tert-butyl-2-chloro-6-{[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11706947.png)
4-tert-butyl-2-chloro-6-{[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]amino}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-NITROPHENOL is a complex organic compound characterized by its unique structure, which includes tert-butyl, chloro, hydroxyl, imino, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-NITROPHENOL typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, followed by a series of reactions including nitration, chlorination, and imination. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced technologies such as microreactor systems can enhance the reaction rates and selectivity, making the production process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-NITROPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-NITROPHENOL has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-NITROPHENOL involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-NITROPHENOL can be compared with other compounds having similar functional groups, such as:
- 2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-AMINOPHENOL
- 2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-METHOXYPHENOL
Uniqueness
The uniqueness of 2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-NITROPHENOL lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C17H16Cl2N2O4 |
|---|---|
Molekulargewicht |
383.2 g/mol |
IUPAC-Name |
4-tert-butyl-2-chloro-6-[(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-17(2,3)10-5-12(19)16(23)13(6-10)20-8-9-4-11(18)7-14(15(9)22)21(24)25/h4-8,22-23H,1-3H3 |
InChI-Schlüssel |
LVECTTOBOBOOPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)N=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromo-17-(3-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11706873.png)
![(5Z)-3-(4-ethoxyphenyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706882.png)

![(4E)-4-[2-(4-iodophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706889.png)
![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B11706890.png)
![2,4-di(piperidin-1-yl)-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11706895.png)
![N-{2,2-dichloro-1-[(4-{2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethoxy}-2-pyrimidinyl)thio]vinyl}-2,2-dimethylpropanamide](/img/structure/B11706896.png)

![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11706903.png)

![2,4-dibromo-6-{(E)-[(1-{[(E)-(3-nitrophenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11706924.png)

![4-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706937.png)
